N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene carboxamide moiety, which is notable for its significant roles in various chemical, biological, and medicinal applications.
Scientific Research Applications
N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Utilized in the study of enzyme inhibition and protein interactions.
Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: : Employed in the development of specialty polymers and materials with unique electronic properties.
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to have antibacterial activity, potentially by interacting with bacterial cell membranes .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. These steps may include:
Formation of the Thiophene Carboxamide Core: : This core can be synthesized by reacting 2-thiophenecarboxylic acid with suitable amines under dehydrating conditions.
Incorporation of the Thiazole Ring: : The thiazole ring can be integrated through a cyclization reaction involving a thiourea derivative and alpha-haloketone or alpha-haloesters.
Attachment of the Methylsulfonamido Phenyl Group: : This involves an amide coupling reaction between a methylsulfonamido phenyl derivative and the previously synthesized thiazole-thiophene intermediate.
Reaction conditions generally include the use of catalysts (e.g., palladium or copper), solvents (e.g., DMF, DMSO), and temperature control.
Industrial Production Methods
In industrial settings, the production methods are scaled up with optimizations for yield and purity. This includes:
Continuous Flow Reactors: : Enhancing reaction rates and product consistency.
Process Analytical Technology (PAT): : Monitoring reaction parameters in real-time for quality control.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, forming sulfoxide or sulfone derivatives.
Reduction: : The carbonyl and nitro functional groups are reducible to alcohols or amines using reducing agents like lithium aluminum hydride (LAH) or hydrogenation catalysts.
Substitution Reactions: : Electrophilic substitution reactions can occur at the aromatic rings, with common reagents like halogens, sulfonyl chlorides, and nitro compounds.
Common Reagents and Conditions
Oxidation: : Manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Reduction: : Sodium borohydride (NaBH4) or palladium on carbon (Pd/C).
Substitution: : Halogenating agents (e.g., N-bromosuccinimide, NBS), sulfonyl chlorides for sulfonation.
Major Products Formed
Oxidized Derivatives: : Sulfoxides, sulfones.
Reduced Products: : Alcohols, amines.
Substituted Products: : Halogenated derivatives, sulfonated compounds.
Comparison with Similar Compounds
N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide stands out for its unique structural features and functional versatility. Similar compounds include:
Thiazole Derivatives: : Compounds with similar thiazole rings but different substituents.
Thiophene Carboxamides: : Molecules with variations in the carboxamide and phenyl groups.
These comparisons highlight the specific applications and unique properties of each compound, making this compound a compound of significant interest.
Conclusion
This compound is a complex and versatile compound with a wide range of applications in various fields. Its unique structure allows for diverse chemical reactions and significant potential in scientific research.
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Properties
IUPAC Name |
N-[4-[3-[3-(methanesulfonamido)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S3/c1-29(25,26)22-13-5-2-4-12(10-13)19-16(23)8-7-14-11-28-18(20-14)21-17(24)15-6-3-9-27-15/h2-6,9-11,22H,7-8H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXVZXLKCICVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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